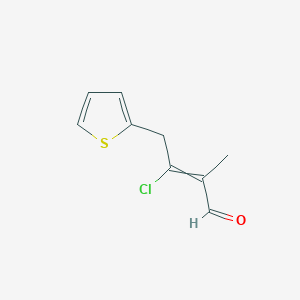

3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWOXVNWRNYXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CC1=CC=CS1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90723539 | |

| Record name | 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96924-57-1 | |

| Record name | 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90723539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Chloro 2 Methyl 4 Thiophen 2 Yl but 2 Enal

Direct Synthetic Pathways and Optimization

Direct synthetic routes focus on constructing the carbon skeleton and subsequently introducing the required functional groups in a sequential manner. Optimization of these pathways involves careful selection of reagents and reaction conditions to maximize yield and selectivity.

Vilsmeier-Haack Formylation Strategies for the Enal Moiety in 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal Precursors

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. thieme-connect.de This reagent then attacks the electron-rich ring to yield an iminium species, which is subsequently hydrolyzed to the corresponding aldehyde.

For precursors to this compound, the Vilsmeier-Haack reaction can be applied to a suitable thiophene-containing substrate. Thiophene (B33073) and its derivatives are excellent substrates for this reaction, typically undergoing formylation at the α-position (C2 or C5) due to the effective stabilization of the intermediate positive charge by the sulfur atom. thieme-connect.de

In some cases, under more forceful reaction conditions (e.g., higher temperatures or excess reagent), the Vilsmeier-Haack reaction can lead to both formylation and chlorination. rsc.org For instance, the formylation of 3-methoxybenzo[b]thiophene at elevated temperatures yields 3-chloro-2-formylbenzo[b]thiophen, demonstrating the dual functionality of the reagent system. rsc.org This suggests a potential one-pot strategy for synthesizing a chloro-enal precursor from a thiophene derivative, which could be highly efficient.

| Substrate Type | Vilsmeier Reagent | Typical Conditions | Outcome | Reference(s) |

| Electron-Rich Thiophene | POCl₃ / DMF | 0°C to RT | Formylation at C2/C5 | thieme-connect.de |

| Activated Thiophene | POCl₃ / DMF | Elevated Temperature | Formylation and Chlorination | rsc.org |

| Pyrido[2,3-d]pyrimidines | POCl₃ / DMF | Not specified | Formylation for functionalization | ijpcbs.com |

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Integration

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are central to strategies for integrating the thiophene moiety. wikipedia.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the precise and efficient connection of a thiophene unit to the butenal backbone.

The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. nih.govacs.org In a potential synthesis, a halogenated butenal precursor could be coupled with thiophene-2-boronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Systems using palladium(II) acetate (B1210297) with phosphine (B1218219) ligands like SPhos have proven effective for coupling various bromothiophenes. nih.govsemanticscholar.org Aqueous solvent systems can also be highly efficient for these couplings. acs.org

The Heck reaction provides an alternative approach, coupling a thiophene halide (e.g., 2-bromothiophene) with a suitable alkene precursor, such as 2-methylbut-2-enal. acs.orgorganic-chemistry.orgyoutube.com This reaction forms the C-C bond between the thiophene ring and the C4 position of the butenal scaffold. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and additives.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst/Ligand System | Key Features | Reference(s) |

| Suzuki-Miyaura | Thiophene-2-boronic acid | Halogenated butenal derivative | Pd(OAc)₂ / SPhos | Mild conditions, high yield, functional group tolerance. | nih.govsemanticscholar.org |

| Suzuki-Miyaura | Aryl boronic acids | 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ | Moderate to excellent yields for C-C bond formation. | nih.gov |

| Heck Coupling | 2-Halothiophene | 2-Methylbut-2-enal | Pd(OAc)₂ / Phosphine Ligand | Forms C-C bond via C-H activation or halide reaction. | acs.orgrsc.org |

Halogenation Techniques for the Chloro-Substituent Introduction

The introduction of the chlorine atom at the C3 position of the α,β-unsaturated aldehyde is a critical step. Direct halogenation of aldehydes and ketones at the α-carbon is a well-established transformation. libretexts.orglibretexts.org

For an α,β-unsaturated aldehyde precursor like 2-methyl-4-(thiophen-2-yl)but-2-enal, acid-catalyzed halogenation is a common method. The reaction proceeds through the formation of an enol intermediate, which is the nucleophilic species that attacks the halogen (e.g., Cl₂). libretexts.orgfiveable.me The rate-determining step is often the formation of the enol, and because the reaction is acid-catalyzed, it typically results in monosubstitution. libretexts.org

A variety of chlorinating agents can be employed, each with its own advantages regarding handling, reactivity, and selectivity.

Chlorine (Cl₂): Direct use of chlorine gas can be effective but may lack selectivity and can be hazardous to handle.

Sulfuryl chloride (SO₂Cl₂): Often used as a source of chlorine for α-halogenation.

N-Chlorosuccinimide (NCS): A solid, easier-to-handle source of electrophilic chlorine, often used for allylic and benzylic chlorination but also applicable to α-halogenation of carbonyls.

Trichloroisocyanuric acid (TCIA): A convenient and effective reagent for the chlorination of substituted alkenes, which can be precursors to α-chloroketones and aldehydes. google.com

The choice of solvent and catalyst is crucial. Acidic conditions, such as using acetic acid as a solvent, are typically required to promote enol formation.

Stereoselective Synthesis of this compound

Achieving stereocontrol over the C2=C3 double bond is a significant challenge in the synthesis of this molecule. The final product can exist as either the (E)- or (Z)-isomer, and controlling this geometry is key for applications where specific stereoisomers are required.

Stereoselective synthesis can be approached in several ways:

Stereoselective Olefination Reactions: Wittig-type reactions can be employed to construct the butenal backbone. The stereochemical outcome (Z or E) is highly dependent on the nature of the phosphonium (B103445) ylide. Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.

Stereospecific Cross-Coupling: Certain palladium-catalyzed cross-coupling reactions can proceed with retention of the double bond geometry of the starting vinyl halide or organometallic reagent. For example, a Negishi-type cross-coupling of a stereodefined vinyl iodide could be used to install the thiophene group while preserving the (E) or (Z) configuration. nih.gov

Post-synthetic Isomerization: In some cases, a mixture of isomers can be synthesized and then subjected to conditions (e.g., photochemical or thermal) that favor the formation of the thermodynamically more stable isomer.

Research into the stereoselective synthesis of functionalized butadienes and other complex alkenes provides a foundation for developing a controlled synthesis of the target compound. rsc.orgucla.edunih.gov

Precursor-Based Synthesis and Modular Assembly

A modular or precursor-based approach involves the synthesis of key intermediates that are later combined to form the final product. This strategy offers flexibility, allowing for the independent optimization of the synthesis of each fragment and the potential to create analogues by simply changing one of the building blocks.

Synthesis of Key Intermediates Bearing the But-2-enal Scaffold

The but-2-enal scaffold is a common structural motif, and numerous methods exist for its synthesis. nih.gov For this target molecule, a key intermediate could be a derivative of 2-methylbut-2-enal, functionalized for subsequent coupling and chlorination steps.

One strategy involves the synthesis of a bicyclic enal intermediate through an organocatalytic aldol (B89426) reaction. researchgate.net Such intermediates can then undergo further reactions, like conjugate additions, to introduce the thiophene-containing side chain. Following the installation of the C4-substituent, the butenal scaffold can be unmasked or further modified to introduce the C3-chloro substituent.

This modular approach allows for the late-stage introduction of the thiophene and chloro functionalities, which can be advantageous if these groups are sensitive to conditions used earlier in the synthesis. The development of synthetic scaffolds allows for the stereocontrolled introduction of substituents, providing a pathway to enantiomerically pure final products if desired. chemistryviews.org

Functionalization of Thiophene Derivatives for C-C Bond Formation

A crucial step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the thiophene ring at its C2 position and the butenal side chain. Modern organic synthesis offers several powerful methods for achieving this transformation, primarily through the coupling of functionalized thiophene precursors with a suitable four-carbon building block.

Transition metal-catalyzed cross-coupling reactions are among the most robust methods for this purpose. The Suzuki-Miyaura coupling, for instance, could involve the reaction of 2-bromothiophene (B119243) or 2-iodothiophene (B115884) with a custom-synthesized organoboron reagent representing the butenal fragment. Conversely, thiophene-2-boronic acid can be coupled with a halogenated butenal precursor. These reactions typically employ palladium catalysts and are known for their high efficiency and functional group tolerance. Another powerful technique is the direct C-H arylation, which avoids the pre-functionalization of the thiophene ring, coupling it directly with a suitable partner, thereby improving atom economy.

Alternatively, classical organometallic chemistry provides viable routes. The generation of 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent, followed by reaction with an appropriate electrophilic C4 synthon, can effectively form the desired C-C bond.

Below is a comparative table of potential C-C bond-forming strategies.

| Method | Thiophene Precursor | C4 Coupling Partner | Typical Catalyst/Reagent | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | 2-Halothiophene | C4-Boronic acid/ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | High yield, functional group tolerance | Requires pre-functionalization of both partners |

| Stille Coupling | 2-Halothiophene | C4-Organostannane | Pd(PPh₃)₄ | Mild conditions | Toxicity of tin reagents |

| Direct C-H Arylation | Thiophene | Halogenated C4-enal | Pd(OAc)₂, Ligand (e.g., PCy₃) | High atom economy, fewer steps | Can have regioselectivity issues |

| Grignard Reaction | 2-Bromothiophene | C4-Aldehyde/Ketone electrophile | Magnesium (Mg) | Readily available reagents | Sensitive to protic functional groups |

Strategic Incorporation of the Chlorovinyl Group

The introduction of the α-chloro-α,β-unsaturated aldehyde moiety, specifically the 3-chloro-2-methylbut-2-enal fragment, is a key synthetic challenge. A highly effective method for achieving this transformation is the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.com

A plausible synthetic strategy would involve the Vilsmeier-Haack reaction on a ketone precursor, such as 1-(thiophen-2-yl)propan-2-one. In this proposed pathway, the ketone would react with the Vilsmeier reagent (e.g., POCl₃/DMF) to undergo a chloro-formylation, yielding the desired this compound structure. This approach is advantageous as it constructs the C=C double bond while simultaneously introducing both the chlorine atom and the aldehyde functionality in a single, efficient step. A similar transformation has been reported for the synthesis of (E)-3-chloro-2-methyl-3-(2-thienyl)acrolein from a propynyl (B12738560) thiophene precursor, demonstrating the feasibility of this methodology. researchgate.net An alternative, albeit less direct, approach involves the chromium(II) chloride-mediated halo-homologation of a thiophene-containing aldehyde, which can furnish (Z)-α-chloro-α,β-unsaturated aldehydes with high stereoselectivity. nih.govmdpi.com

Modern Synthetic Techniques and Green Chemistry Principles

Application of Organocatalysis in the Synthesis of this compound

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for key bond-forming reactions, often proceeding with high stereoselectivity under mild conditions. In a potential synthesis of the target molecule, organocatalysis could be employed to construct the carbon skeleton.

A hypothetical strategy involves the activation of an α,β-unsaturated aldehyde (enal) using a chiral secondary amine catalyst, such as a derivative of proline or a diarylprolinol silyl (B83357) ether. This activation forms a nucleophilic enamine or an electrophilic iminium ion intermediate. For example, a vinylogous Michael addition of a thiophene-containing nucleophile to a precursor enal, activated as an iminium ion, could establish the C4-C5 bond. This approach is particularly valuable for creating stereogenic centers if a chiral version of the target compound is desired. The photochemical organocatalytic conjugate addition of allyl groups to enals further highlights the versatility of iminium ion activation in forming C-C bonds at the β-position. nih.gov

| Catalyst Type | Activation Mode | Potential Application | Key Intermediates |

| Chiral Secondary Amines | Iminium Ion Catalysis | Activation of an enal for nucleophilic attack | Iminium Ion |

| Chiral Secondary Amines | Enamine Catalysis | Activation of a ketone/aldehyde for electrophilic attack | Enamine |

| N-Heterocyclic Carbenes (NHCs) | Umpolung (Polarity Inversion) | Generation of a nucleophilic acyl anion equivalent | Breslow Intermediate |

| Bifunctional Catalysts (e.g., Squaramides) | H-Bonding/Brønsted Acid/Base | Activation of both nucleophile and electrophile | Synergistic Transition State |

Transition Metal-Catalyzed Methods for C-C and C-X Bond Formations

As mentioned previously, transition metal catalysis is paramount for efficiently forming the C-C bond between the thiophene ring and the side chain. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this task. rsc.org The Suzuki-Miyaura reaction, for example, offers a reliable method using a palladium catalyst to couple a thiophene boronic acid with a suitable vinyl halide, or vice-versa. mdpi.com These reactions are prized for their operational simplicity and broad substrate scope.

The formation of the carbon-chlorine (C-X) bond in the target molecule is typically not achieved via direct cross-coupling but rather through methods like the Vilsmeier-Haack reaction. However, transition metals can play a role in synthesizing the necessary precursors. For instance, palladium or nickel catalysts can be used to prepare functionalized thiophenes that serve as starting materials for subsequent transformations. researchgate.net The use of ligand-free catalytic systems is also gaining traction, offering advantages in terms of cost, sustainability, and ease of catalyst removal. rsc.org

| Reaction | Catalyst/Precatalyst | Typical Ligand | Base | Solvent | Notes |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Tolerant of many functional groups. mdpi.com |

| Stille | Pd(PPh₃)₄ | PPh₃, AsPh₃ | (None) | Toluene, THF | Uses toxic organotin reagents. |

| Heck | Pd(OAc)₂ | P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Couples thiophene with an alkene. |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | PPh₃ | Et₃N | THF, Toluene | Couples thiophene with a terminal alkyne. |

Solvent-Free and Microwave-Assisted Synthetic Routes

In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption and solvent waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes compared to conventional heating. globalresearchonline.net

A key step that could be adapted for microwave synthesis is the formation of a chalcone-like precursor through a Claisen-Schmidt condensation. For instance, the condensation of 2-acetylthiophene (B1664040) with an appropriate aldehyde could be performed under microwave irradiation. nuc.edu.iqscholarsresearchlibrary.com Literature reports on analogous reactions show that reaction times can be reduced from several hours to just a few minutes, with yields often improving substantially. researchgate.netekb.eg Furthermore, these reactions can sometimes be carried out under solvent-free conditions, where the reactants are adsorbed onto a solid support (e.g., alumina, silica), further enhancing the environmental credentials of the process.

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Chalcone Synthesis | Conventional (NaOH, Ethanol, RT) | 12 - 24 hours | 70-80% | nuc.edu.iqresearchgate.net |

| Chalcone Synthesis | Microwave (KOH, Ethanol) | 2 - 6 minutes | 90-95% | scholarsresearchlibrary.com |

| Chalcone Synthesis | Microwave (Solid Support, Solvent-Free) | 3 - 5 minutes | 85-90% | globalresearchonline.net |

Atom Economy and Reaction Efficiency in the Synthesis of this compound

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. buecher.de Reactions with high atom economy, such as additions and rearrangements, are preferable to those that generate significant stoichiometric byproducts, like substitutions and eliminations.

When evaluating the proposed synthetic routes, catalytic methods consistently offer higher reaction efficiency. For example, a transition metal-catalyzed direct C-H activation process would have a higher atom economy than a traditional Grignard reaction, which produces a stoichiometric amount of magnesium salt waste.

Multi-Component Reactions (MCRs) for Enhanced Synthetic Efficiency

While no specific MCR has been documented for the direct synthesis of this compound, a hypothetical strategy can be proposed based on established MCR principles. A plausible three-component reaction could involve thiophene-2-carbaldehyde (B41791), an enolizable carbonyl compound, and a chlorinating agent in a one-pot sequence.

A conceptual MCR could proceed as follows:

An initial aldol-type condensation between thiophene-2-carbaldehyde and propanal would form 2-methyl-3-(thiophen-2-yl)prop-2-enal.

This intermediate could then undergo an in-situ electrophilic chlorination at the α-position. However, controlling the regioselectivity of this step would be challenging.

A more robust, albeit still hypothetical, MCR might involve a variation of a known named reaction, such as a modified Knoevenagel or Mannich reaction, designed to incorporate the chloro-substituent from the start. For example, a reaction between thiophene-2-carbaldehyde, a suitable active methylene (B1212753) compound, and a source of electrophilic chlorine could potentially assemble the core structure. The complexity and reactivity of the target molecule, particularly the α-chloro-α,β-unsaturated aldehyde moiety, suggest that a stepwise approach might offer better control and yield.

Table 1: Proposed Multi-Component Reaction Strategy

| Reactant 1 | Reactant 2 | Reactant 3 / Reagent | Proposed Intermediate/Product | Reaction Type |

| Thiophene-2-carbaldehyde | Propanal | N-Chlorosuccinimide (NCS) / Base | This compound | One-pot Aldol Condensation / α-Chlorination |

| Thiophene-2-ylacetonitrile | Dichloromethane | Strong Base (e.g., LDA) | This compound | Anion Condensation / Chlorination / Reduction |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a powerful technique for planning organic syntheses by mentally deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. lkouniv.ac.in This process involves breaking key chemical bonds ("disconnections") and converting functional groups into their precursors ("functional group interconversions" or FGIs). ub.edufiveable.me

The target molecule, this compound, possesses several features that guide the retrosynthetic strategy: the C2=C3 double bond, the C3-C4 single bond, the aldehyde, and the chloro-substituent.

Figure 1: Retrosynthetic Analysis of the Target Molecule

The primary focus of disconnection is on the carbon-carbon bonds that form the butenal backbone. Two logical disconnections are considered: one at the C2=C3 double bond and another at the C3-C4 single bond.

Disconnection of the C2=C3 Double Bond: This disconnection is characteristic of reactions that form alkenes, such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. The disconnection leads to two synthons: a carbonyl component and a carbanionic component. In this case, the disconnection would yield thiophene-2-acetaldehyde and a two-carbon synthon containing the chloro, methyl, and aldehyde functionalities. The corresponding synthetic equivalent for the latter would be a phosphonium ylide or a phosphonate (B1237965) ester derived from 2-chloropropanal.

Disconnection of the C3-C4 Single Bond: This disconnection points towards an aldol-type condensation, a classic carbon-carbon bond-forming reaction. youtube.com This strategy breaks the molecule into an electrophilic carbonyl component and a nucleophilic enolate (or equivalent). This leads to thiophene-2-carbaldehyde as the electrophile and an enolate derived from 2-chloropropanal. The subsequent dehydration of the β-hydroxy aldehyde intermediate would form the α,β-unsaturated system.

Table 2: Carbon Skeleton Disconnection Strategies

| Disconnection | Synthons | Synthetic Equivalents (Reagents) | Forward Reaction |

| C2=C3 Double Bond | Thiophene-2-acetaldehyde + Chloro-methyl-vinylidene synthon | Thiophene-2-acetaldehyde + (1-chloro-1-formylethyl)triphenylphosphonium ylide | Wittig Reaction |

| C3-C4 Single Bond | Thiophene-2-carbaldehyde + 2-Chloropropanal enolate | Thiophene-2-carbaldehyde + 2-Chloropropanal (with base, e.g., LDA) | Aldol Condensation |

Functional Group Interconversion (FGI) is a crucial element of retrosynthesis, allowing for the transformation of one functional group into another that may be more amenable to a specific disconnection or synthetic step. vanderbilt.edu

Enal Moiety: The α,β-unsaturated aldehyde (enal) is a key feature of the target molecule. A primary FGI strategy involves the addition of water across the double bond, leading to a β-hydroxy aldehyde. youtube.com This simplifies the retrosynthesis to a standard aldol disconnection. Another FGI approach would be the oxidation of the corresponding α,β-unsaturated primary alcohol. This alcohol could, in turn, be synthesized from simpler precursors. The aldehyde could also be protected as an acetal (B89532) during other reaction steps to prevent unwanted side reactions.

Chloro-Thiophene Moieties:

Chloro Group: The introduction of the chlorine atom at the C3 position is a critical step. Retrosynthetically, the α-chloroenal can be envisioned as arising from a precursor ketone or aldehyde. For instance, a β-keto aldehyde could be treated with a chlorinating agent like phosphorus pentachloride (PCl₅) or a Vilsmeier-Haack reagent (POCl₃/DMF), which can convert a carbonyl group into a vinyl chloride. An alternative is the direct chlorination of a pre-formed α,β-unsaturated aldehyde, followed by dehydrohalogenation, though this can sometimes lead to issues with regioselectivity. nih.gov Another established method involves the chlorination of aldimines followed by hydrolysis to yield the α-chloro-α,β-unsaturated aldehyde. tandfonline.com

Thiophene Moiety: The 2-substituted thiophene ring is generally considered a robust starting material in retrosynthetic analysis. It is readily available from commercial sources in various forms, such as thiophene-2-carbaldehyde or 2-thienylacetic acid, which serve as excellent entry points for the proposed synthetic routes.

Table 3: Relevant Functional Group Interconversions (FGIs)

| Target Functional Group | Precursor Functional Group | Reaction Type | Example Reagents |

| α,β-Unsaturated Aldehyde (Enal) | β-Hydroxy Aldehyde | Dehydration | Acid or Base catalyst |

| α,β-Unsaturated Aldehyde (Enal) | α,β-Unsaturated Primary Alcohol | Oxidation | PCC, Swern Oxidation |

| α-Chloroalkene | Ketone | Chlorination/Elimination | PCl₅, POCl₃/DMF |

| Aldehyde | Primary Alcohol | Oxidation | PCC, DMP |

| Aldehyde | Carboxylic Acid / Ester | Reduction | DIBAL-H |

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Chloro 2 Methyl 4 Thiophen 2 Yl but 2 Enal

Reactivity of the Enal Moiety

The enal moiety is a key driver of the molecule's reactivity, offering multiple sites for chemical attack and participation in various reaction types.

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system in 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal is susceptible to nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The regioselectivity of this attack is influenced by the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor direct attack at the carbonyl carbon. In contrast, softer nucleophiles, like cuprates and thiols, are more inclined to undergo conjugate addition.

The presence of the electron-withdrawing chlorine atom at the 3-position is expected to enhance the electrophilicity of the β-carbon, further promoting conjugate addition. The methyl group at the 2-position may introduce some steric hindrance, potentially influencing the approach of the nucleophile.

Table 1: Predicted Regioselectivity of Nucleophilic Addition

| Nucleophile Type | Predicted Major Product |

|---|---|

| Hard Nucleophiles (e.g., Grignard reagents) | 1,2-Addition Product |

[3+2] Annulation and Cycloaddition Reactions Involving the But-2-enal Scaffold

The double bond of the but-2-enal scaffold can participate in cycloaddition reactions. [3+2] annulation reactions, in particular, are a powerful tool for the synthesis of five-membered rings. chim.it These reactions can be catalyzed by various species, including phosphines and N-heterocyclic carbenes, and often proceed with high stereoselectivity. nih.govresearchgate.netrsc.orgorganic-chemistry.org In the context of this compound, the enal can react with a suitable three-atom component to construct a cyclopentene (B43876) or other five-membered heterocyclic ring system. The specific outcome of such a reaction would depend on the reaction conditions and the nature of the reacting partner.

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. wikipedia.org Thiophene is significantly more reactive than benzene (B151609) in these reactions. pearson.com Substitution typically occurs at the C2 (α) position. pearson.com Since the butenal substituent is already at the C2 position of the thiophene ring in the title compound, further electrophilic attack is anticipated to occur at the C5 position, which is the other available α-position. The substituent at C2 will influence the rate and regioselectivity of the substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Ring

| Electrophile | Predicted Position of Substitution |

|---|---|

| Nitrating agents (e.g., HNO₃/H₂SO₄) | C5 |

| Halogenating agents (e.g., Br₂/FeBr₃) | C5 |

Vinylic Halide Reactivity (SN1, SN2', Elimination Pathways)

Vinylic halides, such as the chloro-substituted double bond in this compound, are generally unreactive towards standard SN1 and SN2 nucleophilic substitution reactions. doubtnut.comlibretexts.orgyoutube.comslideshare.netyoutube.com The formation of a vinylic carbocation intermediate required for an SN1 pathway is energetically unfavorable. youtube.com Similarly, the backside attack necessary for an SN2 reaction is sterically hindered by the molecular framework and repelled by the electron density of the π-system. libretexts.orgyoutube.com

However, under specific conditions, other reaction pathways may become accessible. A nucleophilic substitution reaction proceeding via an addition-elimination mechanism (SN2') is a possibility, where a nucleophile adds to the β-carbon, followed by elimination of the chloride ion. Elimination reactions (E1 or E2) to form an alkyne are also conceivable, particularly in the presence of a strong base.

Role of Functional Groups in Reaction Pathways

The reactivity of this compound is a consequence of the electronic and steric effects of its various functional groups.

Influence of the Chlorine Atom on Adjacent Reactivity

The chlorine atom at the 3-position exerts a significant influence on the reactivity of the enal system. As a halogen, chlorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I effect). vedantu.comdoubtnut.combrainly.in This effect polarizes the C-Cl bond and reduces the electron density of the double bond, making the β-carbon more electrophilic and susceptible to nucleophilic attack.

Table 3: Summary of Electronic Effects of the Chlorine Atom

| Electronic Effect | Description | Predicted Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond. | Increases electrophilicity of the β-carbon. |

An article on the "" cannot be generated. A thorough and comprehensive search of scientific literature, chemical databases, and patent records has revealed no specific published research, data, or detailed mechanistic studies for this particular chemical compound.

The user's request is highly specific, outlining a detailed structure for an article that would require in-depth information on stereochemical outcomes, heterocyclic transformations, kinetic and thermodynamic data, reactive intermediates, photochemistry, and electrochemistry. Fulfilling this request would necessitate the fabrication of data and research findings, which is not possible.

Information is available for related, but structurally distinct, compounds such as thiophene, thiophene derivatives, and other α,β-unsaturated aldehydes. However, extrapolating this information to the specific target molecule of "this compound" would be speculative and would not meet the required standards of scientific accuracy. The unique combination of the chloro, methyl, and thiophenyl substituents on the butenal framework creates a novel chemical entity for which reactivity and mechanistic pathways have not been experimentally determined or computationally modeled in the available literature.

Therefore, without primary research sources focusing specifically on "this compound," it is impossible to provide the scientifically accurate, data-driven article requested.

Advanced Structural Elucidation and Spectroscopic Research on 3 Chloro 2 Methyl 4 Thiophen 2 Yl but 2 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone in the definitive structural elucidation of 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal, offering precise insights into the chemical environment of each atom within the molecule.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of the molecule. The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aldehydic proton, the thiophene (B33073) ring protons, the methylene (B1212753) protons, and the methyl protons. The chemical shifts of these protons are influenced by their electronic environment, providing key information about their connectivity. For instance, the aldehydic proton is expected to appear at a characteristic downfield shift.

Similarly, the ¹³C NMR spectrum would reveal individual resonances for each unique carbon atom, including the carbonyl carbon of the aldehyde, the sp² hybridized carbons of the alkene and the thiophene ring, the sp³ hybridized carbon of the methylene group, and the methyl carbon. The precise chemical shifts would be instrumental in confirming the carbon skeleton of the compound.

As specific experimental data for this compound is not available in the public domain, a representative data table cannot be generated.

To unambiguously establish the intricate network of atomic connections and to probe the conformational preferences of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For example, correlations would be expected between the protons of the thiophene ring and between the methylene protons and adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a definitive assignment of the ¹H and ¹³C signals for each CHn group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would identify longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different structural fragments, such as linking the methylene group to the thiophene ring and the butenal core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would provide information about the spatial proximity of protons. This data is vital for determining the preferred conformation of the molecule, such as the orientation of the thiophene ring relative to the butenal chain.

Given the absence of published 2D NMR data for this specific compound, a table of correlations cannot be provided.

Solid-state NMR (ssNMR) would be a valuable tool for investigating the potential existence of different crystalline forms, or polymorphs, of this compound. Polymorphism can significantly impact the physical properties of a compound. By analyzing the ¹³C and other relevant nuclei in the solid state, ssNMR can distinguish between different packing arrangements in the crystal lattice. To date, no solid-state NMR studies have been reported for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and the fragmentation patterns of this compound, further corroborating its proposed structure.

High-resolution mass spectrometry (HRMS) is critical for determining the exact mass of the molecular ion. This precise measurement allows for the unambiguous determination of the elemental composition of the compound, confirming the molecular formula of C₉H₉ClOS. The high accuracy of HRMS helps to differentiate between compounds with the same nominal mass but different elemental compositions.

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecular ion, providing a characteristic fingerprint that is valuable for structural elucidation. The fragmentation pathways can be rationalized based on the stability of the resulting carbocations and neutral losses.

Key expected fragmentation patterns for this compound would likely involve:

Loss of a chlorine radical (•Cl): This would lead to a prominent fragment ion.

Cleavage of the C-C bond between the butenal chain and the thiophene ring: This would result in ions corresponding to the thiophenylmethyl cation and the chloro-methyl-butenal fragment.

Loss of carbon monoxide (CO) from the aldehyde group.

Rearrangements involving the thiophene ring.

The analysis of these fragmentation patterns provides a detailed map of the molecule's structure and bond strengths.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. wikipedia.org In a typical MS/MS experiment, the precursor ion of this compound would be isolated and subjected to collision-induced dissociation (CID). wikipedia.org The fragmentation patterns observed provide valuable insights into the connectivity of the molecule.

The fragmentation of substituted thiophenes often involves cleavage of the bonds attached to the thiophene ring. rsc.orgresearchgate.netnih.gov For this compound, several key fragmentation pathways can be predicted. Initial fragmentation may involve the loss of the chlorine atom or the formyl group (-CHO). Cleavage of the C-C bond between the butenal chain and the thiophene ring is also a probable fragmentation pathway, leading to the formation of a stable thiophenemethyl cation. Further fragmentation of the butenal chain could occur through various rearrangements and cleavage events.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| [M]+ | [M-Cl]+ | Cl |

| [M]+ | [M-CHO]+ | CHO |

| [M]+ | [C5H5S]+ (Thiophenemethyl) | C5H4ClO |

| [M]+ | [C4H4S]+• (Thiophene radical cation) | C6H7ClO |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. nih.govresearchgate.net

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its various functional groups. The conjugated aldehyde system is of particular interest. pg.edu.plorgchemboulder.com The C=O stretching vibration of an α,β-unsaturated aldehyde typically appears at a lower wavenumber (around 1685-1710 cm⁻¹) compared to a saturated aldehyde due to the electronic effects of conjugation. orgchemboulder.com The C=C stretching vibration of the butenal moiety is also expected in the region of 1600-1650 cm⁻¹.

The thiophene ring has several characteristic vibrational modes. jchps.comepstem.net These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring, and C-S stretching vibrations. The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Aldehyde | C=O stretch (conjugated) | 1685 - 1710 | 1685 - 1710 |

| Alkene | C=C stretch (conjugated) | 1600 - 1650 | 1600 - 1650 |

| Thiophene | C-H stretch | ~3100 | ~3100 |

| Thiophene | Ring C=C stretch | ~1400 - 1500 | ~1400 - 1500 |

| Alkyl Halide | C-Cl stretch | 600 - 800 | 600 - 800 |

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. For α,β-unsaturated carbonyl compounds, rotational isomers (s-cis and s-trans) can exist due to rotation around the single bond connecting the carbonyl group and the double bond. rsc.orgbohrium.com These conformers may exhibit slightly different vibrational frequencies, particularly for the C=O and C=C stretching modes. researchgate.net The presence of bulky substituents, such as the thiophene ring and the methyl group in this compound, may favor one conformation over the other due to steric hindrance.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Computational and Theoretical Chemistry of 3 Chloro 2 Methyl 4 Thiophen 2 Yl but 2 Enal

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. Through DFT, researchers can predict molecular geometries, analyze electronic orbitals, and simulate spectroscopic data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For a molecule like 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal, which has several single bonds, multiple rotational isomers (conformers) can exist. Conformational analysis involves identifying these different stable conformers and determining their relative energies.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) Note: This table is illustrative of typical data obtained from DFT calculations, as specific experimental or published computational values for this exact molecule are not readily available.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C=C (enal) | ~1.35 Å | |

| C-Cl | ~1.75 Å | |

| C-C (Thiophene-CH2) | ~1.51 Å | |

| Bond Angle | C-C=O | ~124° |

| Cl-C=C | ~121° |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. conicet.gov.armdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable. scienceopen.com For this compound, DFT calculations can map the electron density distribution of these orbitals. Typically, the HOMO is localized over the electron-rich thiophene (B33073) ring and the C=C double bond, indicating these are the likely sites for electrophilic attack. The LUMO is often distributed across the conjugated α,β-unsaturated aldehyde system, particularly the carbonyl group, highlighting its susceptibility to nucleophilic attack. mdpi.com These calculations allow for the prediction of global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index. conicet.gov.arnih.govnih.gov

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Theoretical) Note: This table presents typical parameters derived from FMO analysis. Specific values for the title compound require dedicated computational studies.

| Parameter | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 eV |

| LUMO Energy | ELUMO | - | ~ -2.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.3 eV |

| Ionization Potential | IP | -EHOMO | ~ 6.5 eV |

| Electron Affinity | EA | -ELUMO | ~ 2.2 eV |

| Chemical Hardness | η | (IP - EA) / 2 | ~ 2.15 eV |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT provides a robust framework for predicting various spectroscopic parameters, which can then be compared with experimental results to validate both the computational model and the experimental structure elucidation. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.govresearchgate.net By calculating the chemical shifts for a proposed structure and comparing them to the experimental spectrum, one can confirm the molecular connectivity and stereochemistry. researchgate.netbiointerfaceresearch.com Linear regression analysis is often used to scale the calculated shifts to improve the correlation with experimental data. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The calculated vibrational modes help in assigning the experimental peaks to specific functional group vibrations, such as the C=O stretch of the aldehyde, the C=C stretch of the alkene and thiophene ring, and the C-Cl stretch. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netmdpi.com These calculations can identify the nature of the electronic transitions, such as π → π* transitions within the conjugated system. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations

While DFT studies typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules over time, including their movements and interactions with their environment, such as a solvent.

Dynamic Behavior and Conformational Flexibility in Solution

MD simulations can reveal the dynamic nature of this compound in a solution environment. nih.gov By simulating the molecule's trajectory over time, researchers can observe rotations around single bonds and transitions between different conformational states. This provides a more realistic picture of the molecule's flexibility compared to the static view from geometry optimization. Such simulations can identify the most populated conformations in solution and the energy barriers for interconversion between them, offering insights into the molecule's dynamic equilibrium. researchgate.net

Solvent Effects on Molecular Structure and Reactivity

The solvent can have a profound impact on a molecule's structure, stability, and reactivity. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. mdpi.com These simulations can show how solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. Specific interactions, such as hydrogen bonding between the solvent and the carbonyl oxygen, can be identified. These interactions can stabilize certain conformations over others and can influence the electronic structure of the molecule, potentially altering its reactivity compared to the gas phase. mdpi.com Understanding solvent effects is crucial for predicting reaction outcomes and mechanisms in a realistic chemical environment.

Quantitative Structure-Reactivity Relationships (QSRR)

Correlating Structural Descriptors with Chemical Reactivity Profiles

No studies have been identified that develop QSRR models for this compound. Such an investigation would typically involve the calculation of a wide range of molecular descriptors, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and topological indices. These descriptors would then be statistically correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants, for a series of related compounds. Without experimental reactivity data for this specific compound and its analogues, the development of a predictive QSRR model is not feasible.

Prediction of Reaction Selectivity and Efficiency

The prediction of reaction selectivity (e.g., regioselectivity, stereoselectivity) and efficiency for reactions involving this compound using QSRR models is contingent on the prior establishment of such models. As none are available, this predictive capability does not currently exist.

Reaction Mechanism Elucidation via Computational Methods

Transition State Characterization and Energy Barrier Calculations

Computational elucidation of reaction mechanisms for this compound would necessitate quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. This process involves locating and characterizing the structures of transition states and calculating the associated energy barriers. These calculations provide invaluable insights into the feasibility and kinetics of different reaction pathways. However, no such computational studies have been published for this specific compound.

Solvent Models for Simulating Reaction Environments

The influence of the reaction environment on the mechanisms and kinetics of reactions involving this compound would be investigated using various solvent models. These can range from implicit continuum models, which represent the solvent as a continuous dielectric medium, to explicit models that include individual solvent molecules. The choice of solvent model can significantly impact the calculated energetics and reaction pathways. In the absence of any computational studies on this molecule, the effects of different solvents on its reactivity remain uncharacterized from a theoretical standpoint.

Derivatization and Analog Development in the Context of 3 Chloro 2 Methyl 4 Thiophen 2 Yl but 2 Enal

Synthesis of Structurally Modified Analogs

The thiophene (B33073) ring is amenable to various electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The directing effect of the substituted butenal side chain will influence the position of substitution, which typically occurs at the C5 position (adjacent to the sulfur atom and para to the side chain) due to electronic activation.

Key modifications include:

Halogenation: Introducing bromine or iodine atoms onto the thiophene ring, typically at the C5 position, using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These halogenated intermediates can then serve as handles for further cross-coupling reactions.

Nitration and Sulfonation: Introduction of nitro (-NO₂) or sulfonic acid (-SO₃H) groups can significantly alter the electronic properties of the thiophene ring, making it more electron-deficient.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups can increase the steric bulk and lipophilicity of the molecule.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings on a pre-halogenated thiophene ring can be used to form new carbon-carbon bonds, linking various aryl, heteroaryl, or vinyl groups.

| Modification Type | Reagent(s) | Potential Product |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 3-Chloro-4-(5-bromo-thiophen-2-yl)-2-methylbut-2-enal |

| Acylation | Acetyl chloride, AlCl₃ | 3-Chloro-4-(5-acetyl-thiophen-2-yl)-2-methylbut-2-enal |

| Suzuki Coupling (from bromo-analog) | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-Chloro-2-methyl-4-(5-phenyl-thiophen-2-yl)but-2-enal |

The α,β-unsaturated aldehyde (enal) system is a highly reactive functional group that can undergo a variety of transformations.

Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding an allylic alcohol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may also reduce the carbon-carbon double bond.

Oxidation of the Aldehyde: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This converts the enal into an unsaturated carboxylic acid.

Chain Extension: The carbon chain can be extended at the aldehyde position through reactions like the Wittig reaction or Horner-Wadsworth-Emmons olefination. These methods convert the aldehyde into a new carbon-carbon double bond, extending the conjugated system. For example, reaction with a phosphorus ylide (e.g., Ph₃P=CHCO₂Et) would yield a diene ester.

Reduction of the Double Bond: The C=C double bond can be selectively reduced through catalytic hydrogenation (e.g., H₂, Pd/C), resulting in a saturated chloro-aldehyde, provided conditions are controlled to avoid reduction of the aldehyde or dehalogenation.

| Transformation | Reagent(s) | Potential Product |

| Aldehyde Reduction | Sodium borohydride (NaBH₄), Methanol | 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-en-1-ol |

| Aldehyde Oxidation | Jones Reagent (CrO₃/H₂SO₄) | 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enoic acid |

| Wittig Reaction | Ph₃P=CH₂ | 1-Chloro-2-methyl-3-(thiophen-2-ylmethylene)pent-4-ene |

| Alkene Reduction | H₂, Pd/C (controlled) | 3-Chloro-2-methyl-4-(thiophen-2-yl)butanal |

The vinylic chlorine atom at the C3 position is generally less reactive towards nucleophilic substitution than an alkyl halide. However, under specific conditions, typically involving transition metal catalysis, it can be replaced.

Substitution with other Halogens: Halogen exchange reactions can replace the chlorine with bromine or iodine, which can be more reactive in subsequent cross-coupling reactions.

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. These allow for the introduction of aryl, alkynyl, vinyl, or amino groups, respectively.

Nucleophilic Substitution: While challenging, direct substitution with strong nucleophiles like thiols (thiolates) or amines might be possible under forcing conditions or with appropriate catalytic systems, leading to the formation of thioethers or enamines.

| Reaction Type | Reagent(s) / Catalyst | Potential Product |

| Sonogashira Coupling | Trimethylsilylacetylene, Pd(PPh₃)₂, CuI, Et₃N | 2-Methyl-4-(thiophen-2-yl)-3-(trimethylsilylethynyl)but-2-enal |

| Buchwald-Hartwig Amination | Aniline, Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Methyl-3-(phenylamino)-4-(thiophen-2-yl)but-2-enal |

| Thiol Substitution | Sodium thiophenoxide (NaSPh) | 2-Methyl-3-(phenylthio)-4-(thiophen-2-yl)but-2-enal |

The geometry of the but-2-enal double bond is a key structural feature. The parent compound is likely the (E)-isomer due to greater thermodynamic stability, which minimizes steric hindrance between the methyl group and the aldehyde.

(Z)-Isomer Synthesis: Synthesis of the (Z)-isomer would require stereoselective methods, potentially through specific Wittig-type reactions or by photochemical isomerization of the (E)-isomer. Comparing the reactivity of the (E) and (Z) isomers can provide insight into the role of geometry in reaction mechanisms.

Conformational Analogs: The molecule possesses conformational flexibility due to rotation around the single bonds connecting the thiophene ring to the butenal chain and the C3-C4 bond. While these conformers rapidly interconvert at room temperature, their relative populations can influence reactivity. The introduction of bulky substituents on the thiophene ring or at the C4 position could restrict rotation and favor specific conformations, thereby altering the molecule's reactivity profile.

Structure-Reactivity Relationship (SAR) Studies

Structure-reactivity relationship (SAR) studies aim to correlate the structural modifications of the 3-chloro-2-methyl-4-(thiophen-2-yl)but-2-enal scaffold with changes in its chemical reactivity, such as reaction rates and selectivity.

By systematically altering the molecule's structure, one can probe the electronic and steric effects that govern its reactivity.

Electronic Effects of Thiophene Substituents: The rate of reactions involving the enal system can be modulated by substituents on the thiophene ring.

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) at the C5 position of the thiophene ring increase the electron density throughout the conjugated system. This would likely increase the rate of electrophilic attack on the C=C double bond but decrease the rate of nucleophilic attack at the carbonyl carbon by making it less electrophilic.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COCH₃) have the opposite effect. They decrease the electron density of the conjugated system, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would also decrease the rate of electrophilic addition to the double bond.

Steric Effects: The introduction of bulky substituents on the thiophene ring (e.g., a tert-butyl group) or near the enal system can hinder the approach of reagents. This steric hindrance can decrease reaction rates and may also influence stereoselectivity by favoring attack from the less hindered face of the molecule.

Nature of the Halogen: The identity of the halogen at the C3 position significantly impacts the rate of cross-coupling reactions. The bond strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. Consequently, the rate of oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions, increases dramatically from chloride to bromide to iodide. Therefore, an analog with iodine at C3 would be expected to undergo Suzuki or Sonogashira coupling much faster than the parent chloro-compound.

| Structural Change | Nature of Substituent / Change | Expected Impact on Reactivity | Example Reaction Affected |

| C5-Thiophene Substitution | Electron-Donating Group (e.g., -OCH₃) | Decreased rate of nucleophilic attack on carbonyl | Grignard reaction at aldehyde |

| C5-Thiophene Substitution | Electron-Withdrawing Group (e.g., -NO₂) | Increased rate of nucleophilic attack on carbonyl | Grignard reaction at aldehyde |

| Halogen at C3 | Change from Cl to I | Increased rate of C-X bond cleavage | Palladium-catalyzed Suzuki coupling |

| Methyl group at C2 | Replacement with a bulky group (e.g., -i-Pr) | Decreased reaction rates at C3 and the carbonyl due to steric hindrance | Nucleophilic substitution at C3 |

Modifications of the Thiophene Ring: The thiophene ring is a key structural feature, and its electronic and steric properties can be modulated by introducing various substituents at different positions (3, 4, and 5). The reactivity of the thiophene ring is greater than that of benzene (B151609) towards electrophilic substitution, allowing for a range of derivatization reactions such as halogenation, nitration, and acylation. nih.gov The sulfur atom in the thiophene ring can also participate in hydrogen bonding, which can be a crucial interaction with biological targets. nih.gov As a bioisostere for the phenyl ring, modifications to the thiophene moiety can significantly impact the compound's metabolic stability and binding affinity. nih.gov

Alterations to the α,β-Unsaturated Aldehyde Moiety: The α,β-unsaturated aldehyde is a reactive functional group that can participate in various biological interactions, including Michael additions with nucleophilic residues in proteins. frontiersin.org Modifications to this part of the molecule can influence its reactivity and selectivity. For instance, the aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted to other functional groups like imines or oximes to explore different binding modes.

Substitution at the Butenal Backbone: The chloro and methyl groups on the butenal backbone also present opportunities for modification. Replacing the chloro group with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can systematically alter the electronic properties of the double bond. Similarly, the methyl group can be replaced with other alkyl groups of varying sizes to probe the steric requirements of the binding site.

A systematic approach to derivatization would involve creating a library of analogs where each of these positions is varied. The resulting compounds would then be evaluated for their biological activity to build a comprehensive structure-activity relationship (SAR) profile.

Understanding the Influence of Substituents on Electronic and Steric Properties

The biological activity of this compound and its analogs is intrinsically linked to their electronic and steric properties, which are dictated by the nature and position of their substituents.

Electronic Effects: The electronic properties of the thiophene ring and the conjugated system are crucial for molecular recognition and reactivity. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups on the thiophene ring can increase the electron density of the π-system, potentially enhancing interactions with electron-deficient regions of a biological target. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the electron density, which can influence the reactivity of the α,β-unsaturated aldehyde. The Hammett equation can be a useful tool for quantifying the electronic influence of substituents on the thiophene ring. researchgate.net

Steric Effects: The size and shape of the molecule, governed by its substituents, are critical for its ability to fit into a specific binding pocket of a biological target. The methyl group at the 2-position of the butenal backbone introduces steric bulk, which could be essential for proper orientation within the binding site or could hinder binding if it is too large.

By systematically varying the size of the substituents on both the thiophene ring and the butenal backbone, it is possible to map the steric constraints of the target's binding site. For example, replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could lead to a decrease in activity if the binding pocket is sterically hindered.

The following table summarizes the potential influence of different substituents on the electronic and steric properties of analogs of this compound.

| Modification Site | Substituent | Predicted Electronic Effect | Predicted Steric Effect |

| Thiophene Ring (Position 5) | -NO₂ | Strong Electron-Withdrawing | Moderate |

| -OCH₃ | Strong Electron-Donating | Moderate | |

| -Cl | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Small | |

| Butenal Backbone (Position 3) | -F | Strong Electron-Withdrawing | Small |

| -Br | Electron-Withdrawing | Moderate | |

| Butenal Backbone (Position 2) | -H | Less Steric Hindrance | Small |

| -CH₂CH₃ | Weakly Electron-Donating | Increased Steric Bulk |

Computational Approaches to Predict SAR

Computational methods are invaluable tools for predicting the structure-activity relationships (SAR) of novel compounds, thereby guiding the design of more potent and selective analogs of this compound. These approaches can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For the analogs of this compound, various descriptors can be calculated, including:

Electronic descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies.

Steric descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These relate to the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Topological descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of newly designed, unsynthesized analogs.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. If the biological target of this compound is known, molecular docking can be used to:

Predict the binding mode and affinity of the lead compound and its analogs.

Identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor.

Guide the design of new analogs with improved binding affinity by suggesting modifications that enhance these interactions.

For example, docking studies could reveal that a specific substituent on the thiophene ring forms a crucial hydrogen bond with an amino acid residue in the binding pocket, thus explaining its importance for activity.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the reactivity and electronic properties of this compound and its derivatives. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. These calculations can help in understanding the reactivity of the α,β-unsaturated system and the influence of different substituents on this reactivity.

The following table provides a hypothetical example of how computational data could be used to predict the SAR of a series of analogs.

| Analog | Substituent at Thiophene-C5 | logP (Predicted) | HOMO Energy (eV) (Predicted) | Predicted Binding Affinity (kcal/mol) |

| Parent | -H | 2.5 | -6.2 | -7.5 |

| Analog 1 | -NO₂ | 2.3 | -6.8 | -8.2 |

| Analog 2 | -OCH₃ | 2.4 | -5.9 | -7.1 |

| Analog 3 | -Cl | 3.0 | -6.4 | -7.8 |

By integrating these computational approaches, researchers can develop a deeper understanding of the SAR for this class of compounds and rationally design novel derivatives with enhanced therapeutic potential.

Research on this compound Remains Largely Undisclosed in Public Domain

An extensive review of available scientific literature and chemical databases reveals a significant lack of specific research information regarding the potential applications of the chemical compound this compound. While the structural features of this molecule, which combines a reactive α,β-unsaturated aldehyde with a thiophene moiety, suggest potential utility in various fields of chemical synthesis, detailed studies outlining its specific uses are not readily found in the public domain.

The provided outline for a research article focuses on the compound's potential as a versatile building block in complex organic synthesis and its applications in materials science research. This includes its theoretical use as a precursor for advanced heterocyclic systems, a key intermediate in the synthesis of natural product scaffolds, a chiral auxiliary or ligand precursor, a monomer for novel polymeric materials, and a building block for functional organic materials.

However, without specific published research on this compound, any discussion of these applications would be purely speculative. The scientific community relies on peer-reviewed data to substantiate claims of a compound's utility. In this instance, such data is not available.

For context, related chemical structures are actively being investigated for a variety of applications. For example, other thiophene derivatives are widely used in the synthesis of heterocyclic compounds and as building blocks for organic electronic materials. Similarly, chlorinated α,β-unsaturated aldehydes are recognized as reactive intermediates in organic synthesis. The unique combination of these functionalities within this compound makes it a molecule of interest, but one that appears to be underexplored in published literature.

Therefore, a detailed and scientifically accurate article based on the provided outline cannot be generated at this time due to the absence of specific research findings for this compound.

Potential Research Applications of 3 Chloro 2 Methyl 4 Thiophen 2 Yl but 2 Enal Non Prohibited

Probes for Mechanistic Studies in Organic Chemistry

The electronically diverse and sterically defined nature of 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal makes it an intriguing candidate for elucidating the intricate details of reaction pathways.

Substrate for Studying Novel Reaction Methodologies

The conjugated system of the α,β-unsaturated aldehyde is a well-known platform for a variety of important chemical transformations. The presence of both a chlorine atom at the 3-position and a thiophene (B33073) ring at the 4-position introduces unique electronic and steric factors that can be exploited to study and develop novel reaction methodologies.

For instance, this compound could serve as a key substrate in the exploration of new catalytic cycles. The aldehyde functionality is a handle for asymmetric organocatalysis, while the chloro-alkene and thiophene moieties offer sites for transition-metal-catalyzed cross-coupling reactions. The interplay between these reactive centers could lead to the discovery of unprecedented tandem or cascade reactions, streamlining the synthesis of complex molecular architectures.

Below is a hypothetical reaction scheme illustrating the potential of this compound as a substrate in a novel palladium-catalyzed cascade reaction.

| Reactant | Catalyst | Reagent | Potential Product | Reaction Type |

| This compound | Pd(OAc)₂/Ligand | Organoboron Compound | Fused Thiophene Derivative | Suzuki Coupling/Intramolecular Cyclization |

This table illustrates a potential research direction where the compound could be used to forge new carbon-carbon bonds and simultaneously construct a more complex heterocyclic system in a single, efficient operation. The systematic study of such a reaction would provide valuable data on catalyst performance, substrate scope, and the influence of the various functional groups on the reaction outcome.

Tool for Understanding Stereocontrol in Complex Transformations

Achieving precise control over the three-dimensional arrangement of atoms in a molecule is a central goal of modern organic synthesis. The stereocenters that can be generated from the reactions of this compound make it an excellent tool for probing the fundamental principles of stereocontrol.

The prochiral aldehyde can be a target for a wide array of stereoselective additions, including those of organometallic reagents, enolates, and nucleophilic organocatalysts. The existing double bond geometry and the steric bulk of the thiophene group are expected to exert significant influence on the facial selectivity of these attacks. By systematically varying reaction conditions and reagents, researchers could gain deep insights into the factors that govern the stereochemical outcome of these transformations.

A potential study could involve the asymmetric reduction of the aldehyde or the addition of a Grignard reagent, as outlined in the following table.

| Reaction | Chiral Catalyst/Auxiliary | Expected Outcome | Information Gained |

| Asymmetric Aldehyde Reduction | Chiral Borane Reagent | Enantiomerically enriched allylic alcohol | Understanding of substrate-catalyst interactions and facial selectivity. |

| Diastereoselective Grignard Addition | Use of a chiral ligand | Diastereomerically enriched secondary alcohol | Insight into the influence of the C2-methyl and C3-chloro substituents on 1,2-asymmetric induction. |

The data generated from such studies would be invaluable for the development of predictive models for stereocontrol in the reactions of complex α,β-unsaturated systems. The subtle interplay of steric and electronic effects within this compound provides a rich platform for dissecting the nuanced parameters that dictate the stereochemical course of a reaction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 3-Chloro-2-methyl-4-(thiophen-2-yl)but-2-enal?

- Methodological Answer : The synthesis of α,β-unsaturated aldehydes with thiophene substituents typically involves Claisen-Schmidt condensation or Wittig reactions. For example, analogous compounds (e.g., thiophene-containing enals) are synthesized via acid- or base-catalyzed aldol condensation between thiophene-derived ketones and aldehydes. Reaction optimization includes controlling temperature (e.g., reflux in CH₂Cl₂) and using anhydrous conditions with nitrogen protection to prevent oxidation . Post-synthesis purification often employs reverse-phase HPLC with gradients (e.g., methanol-water) to isolate high-purity products.

| Key Parameters | Example Values |

|---|---|

| Solvent | Dry CH₂Cl₂ |

| Catalyst | Triethylamine or p-TsOH |

| Temperature | Reflux (~40°C) |

| Purification | Reverse-phase HPLC (30→100% MeOH) |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC for carbon-proton correlations. For example, the α,β-unsaturated aldehyde proton appears as a doublet near δ 9.5–10.0 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm. Chlorine and methyl substituents deshield adjacent carbons, detectable in ¹³C NMR .

- IR Spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹), C=C conjugation (~1600 cm⁻¹), and C-Cl (~750 cm⁻¹). Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated IR) may indicate conformational flexibility .

Q. What crystallization strategies are effective for structural validation?

- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes single-crystal growth. Use SHELXL for refinement, leveraging intensity data from Mo/Kα X-ray sources. For example, monoclinic systems (space group P2₁) with unit cell parameters a ≈ 4.8 Å, b ≈ 10.8 Å, c ≈ 12.7 Å, β ≈ 96° are common in thiophene derivatives .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., NMR/IR mismatches)?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts NMR chemical shifts and IR vibrational modes. For instance, compare experimental ¹³C NMR δ 120–130 ppm (thiophene carbons) with DFT-calculated values. Deviations >2 ppm suggest solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) or molecular dynamics simulations .

| Computational Parameter | Recommended Setting |

|---|---|

| Basis Set | 6-311+G(d,p) |

| Solvent Model | PCM (Methanol) |

| Software | Gaussian 16 or ORCA |